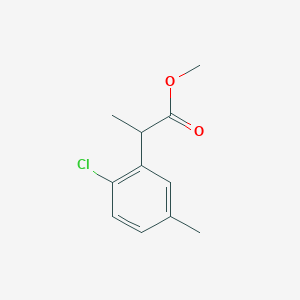

Methyl 2-(2-chloro-5-methylphenyl)propanoate

Description

Methyl 2-(2-chloro-5-methylphenyl)propanoate is a chiral ester characterized by a propanoate backbone substituted with a 2-chloro-5-methylphenyl group at the α-carbon. Its molecular formula is C₁₁H₁₃ClO₂, with a molecular weight of 212.67 g/mol. The compound’s structure combines a phenyl ring with electron-withdrawing (chloro) and electron-donating (methyl) substituents, which influence its electronic properties, solubility, and reactivity. This compound is of interest in agrochemical and pharmaceutical research due to its structural similarity to bioactive esters, such as herbicidal agents and enzyme inhibitors .

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

methyl 2-(2-chloro-5-methylphenyl)propanoate |

InChI |

InChI=1S/C11H13ClO2/c1-7-4-5-10(12)9(6-7)8(2)11(13)14-3/h4-6,8H,1-3H3 |

InChI Key |

XIDFVWNYJQWXQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-5-methylphenyl)propanoate typically involves the esterification of 2-(2-chloro-5-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-5-methylphenyl)propanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to the corresponding carboxylic acid and methanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Hydrolysis: 2-(2-chloro-5-methylphenyl)propanoic acid and methanol.

Reduction: 2-(2-chloro-5-methylphenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-chloro-5-methylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-5-methylphenyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the corresponding carboxylic acid and alcohol, which may interact with enzymes and receptors. The chlorine atom on the aromatic ring can also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

The following analysis compares Methyl 2-(2-chloro-5-methylphenyl)propanoate with structurally related esters, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | 2-Cl, 5-Me on phenyl | 212.67 | Chloro and methyl groups on phenyl; propanoate ester backbone. |

| (S)-Methyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate | 3-Cl, 5-CF₃ on pyridine; phenoxy linker | 389.74 | Pyridine with Cl and CF₃; phenoxy-propanoate ester. Higher electronegativity and bulkiness. |

| Methyl(2S)-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]-3-(phenyl)propanoate | Pyrrole with formyl and methoxymethyl groups | 317.34 | Heterocyclic pyrrole substituent; polar functional groups enhance solubility in polar solvents. |

| (2S)-[3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate | Anthracene, isoxazole, Boc-protected amine | 504.56 | Polycyclic aromatic system; bulky substituents increase crystallinity and UV activity. |

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and chloro (Cl) substituents in the pyridine derivative (389.74 g/mol) enhance electrophilic reactivity compared to the target compound’s phenyl-Cl group .

- Heterocyclic Influence : Pyrrole- and isoxazole-containing analogues exhibit distinct electronic properties due to conjugation and lone-pair interactions, impacting their binding affinity in biological systems .

- Bulkiness : Anthracene-substituted esters show significantly higher molecular weights (504.56 g/mol) and reduced solubility in aqueous media compared to the target compound .

Physicochemical and Spectroscopic Comparisons

Insights :

- Lipophilicity : The pyridine derivative’s CF₃ group increases LogP, making it more suited for lipid-rich environments (e.g., cell membranes) .

- NMR Signatures : Pyrrole derivatives exhibit downfield shifts for aromatic protons (δ 6.6–7.0) due to electron delocalization, distinct from the target compound’s phenyl-H signals (δ 7.2–7.4) .

Biological Activity

Methyl 2-(2-chloro-5-methylphenyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its chemical structure, which includes a propanoate group attached to a chlorinated aromatic ring. This structural feature is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorine atom enhances its binding affinity, potentially leading to altered physiological effects. Such interactions may result in modulation of enzyme activity or receptor signaling pathways, which are critical for therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study published in Nature highlighted that compounds with similar structures can selectively target cancer cells with specific genomic aberrations, such as MTAP deletions, leading to synthetic lethality in those cells . The compound's structural analogs have shown efficacy in inhibiting cell growth in various cancer lines, suggesting a potential role in cancer therapy.

Antimicrobial Properties

This compound also displays antimicrobial activity. A comparative analysis demonstrated that related compounds possess significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be within the range of 1–2 μg/mL . This suggests that this compound could be explored further as a potential antimicrobial agent.

Case Study: Anticancer Efficacy

In a clinical trial investigating the effects of similar propanoic acid derivatives on cancer cell lines, researchers found that certain derivatives exhibited IC50 values below 20 μM against pancreatic cancer cells. This suggests significant potency and selectivity towards cancerous cells while sparing normal cells . The study emphasized the importance of structural modifications in enhancing biological activity.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| A | Pancreatic Cancer | 15 | PRMT5 inhibition |

| B | Breast Cancer | 18 | Apoptosis induction |

| C | Lung Cancer | 22 | Cell cycle arrest |

Pharmacokinetics and Toxicity

Pharmacokinetic studies on this compound revealed favorable absorption and distribution characteristics. Notably, toxicity assays indicated no significant cytotoxicity at concentrations up to 100 μM, suggesting a favorable safety profile for further development .

Q & A

Basic: What are the recommended methodologies for synthesizing Methyl 2-(2-chloro-5-methylphenyl)propanoate with high purity?

Answer:

A common approach involves esterification of 2-(2-chloro-5-methylphenyl)propanoic acid using methanol under acid catalysis (e.g., H₂SO₄ or BF₃·Et₂O). Key considerations include:

- Solvent selection : Anhydrous conditions (e.g., dichloromethane or toluene) to minimize hydrolysis .

- Catalyst optimization : BF₃·Et₂O may enhance reaction efficiency by stabilizing intermediates .

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to achieve >95% purity. Monitor purity via HPLC using reference standards (e.g., EP impurities in propanoate derivatives) .

Advanced: How can mechanistic studies resolve contradictions in reaction pathways for this compound’s synthesis?

Answer:

Contradictions in proposed pathways (e.g., acylation vs. direct esterification) can be addressed via:

- Isotopic labeling : Use ¹³C-labeled methanol to track ester bond formation via NMR .

- Kinetic profiling : Measure intermediate accumulation under varying temperatures/pH to identify rate-limiting steps .

- Computational modeling : Density Functional Theory (DFT) to compare activation energies of competing mechanisms (e.g., SN2 vs. carbocation intermediates) .

Basic: What analytical techniques are most reliable for confirming structural identity and purity?

Answer:

- NMR (¹H/¹³C) : Confirm regiochemistry of the chloro-methylphenyl group (e.g., coupling patterns in aromatic regions) .

- LC-MS : Detect trace impurities (e.g., unreacted acid or methyl esters of positional isomers) using EP impurity references .

- X-ray crystallography : Resolve ambiguities in stereochemistry (if applicable) .

Advanced: How can researchers assess the compound’s stability under varying storage conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products (e.g., hydrolyzed acid or chlorinated byproducts) via LC-MS .

- Kinetic stability modeling : Use Arrhenius plots to predict shelf life under long-term storage .

- Hazard mitigation : Store in inert atmospheres (N₂) and amber glass to prevent oxidation/photolysis .

Advanced: What computational tools are available to predict physicochemical properties or metabolic pathways?

Answer:

- InChIKey databases : Encode the compound’s structure (e.g., UHSPEIYWUGOHFA-GDORBDPKSA-N) for cross-referencing solubility, logP, and toxicity in platforms like PubChem .

- ADMET prediction : Tools like SwissADME or Schrödinger’s QikProp to estimate bioavailability and cytochrome P450 interactions .

Advanced: How should researchers address discrepancies in reported synthetic yields or impurity profiles?

Answer:

- Method validation : Replicate protocols under controlled conditions (e.g., solvent purity, catalyst batch) to isolate variables .

- Interlaboratory studies : Compare results across labs using standardized reference materials (e.g., EP-grade impurities) .

- Meta-analysis : Statistically evaluate literature data to identify outliers or methodological biases .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Engineering controls : Use fume hoods and closed systems to minimize inhalation/contact .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Decontamination : Immediate washing with soap/water for skin contact; ethanol for equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.